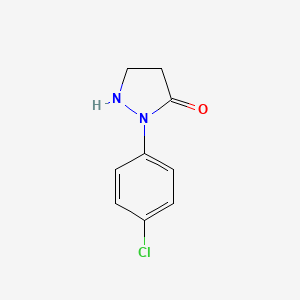

2-(4-Chlorophenyl)pyrazolidin-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90061-89-5 |

|---|---|

Molecular Formula |

C9H9ClN2O |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

2-(4-chlorophenyl)pyrazolidin-3-one |

InChI |

InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,11H,5-6H2 |

InChI Key |

KBUPEOGJLVJYOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNN(C1=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Diversification of 2 4 Chlorophenyl Pyrazolidin 3 One

Retrosynthetic Analysis of the 2-(4-Chlorophenyl)pyrazolidin-3-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.comdeanfrancispress.com For this compound, the analysis reveals two primary disconnection points, leading to logical precursors.

The most intuitive disconnection is at the amide bond and the N-C bond of the pyrazolidinone ring. This approach simplifies the target molecule into 4-chlorophenylhydrazine (B93024) and an acrylic acid derivative, such as methyl acrylate (B77674). semanticscholar.orgtandfonline.comresearchgate.net This strategy is the most common and direct route for the synthesis of this scaffold.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection Approach | Precursors |

| This compound | Amide and N-C bond cleavage | 4-Chlorophenylhydrazine and Methyl Acrylate |

Established Synthetic Routes to the Pyrazolidin-3-one (B1205042) Core

The construction of the pyrazolidin-3-one ring is a well-established area of heterocyclic chemistry, with several reliable methods available.

Cyclization Reactions for Pyrazolidinone Ring Construction

The most prevalent method for forming the pyrazolidin-3-one ring involves the cyclization of a hydrazine (B178648) derivative with a three-carbon component. researchgate.netarkat-usa.org A common approach is the reaction of a substituted hydrazine with an α,β-unsaturated ester, such as an acrylate. researchgate.netarkat-usa.org This reaction proceeds via a Michael addition followed by an intramolecular cyclization to yield the desired pyrazolidin-3-one.

Another established route utilizes the cyclization of β-hydrazinopropanoic acids or their corresponding esters. These precursors can be synthesized through various methods and subsequently cyclized under acidic or basic conditions to form the pyrazolidinone ring.

Strategies for Introduction and Modification of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is typically introduced early in the synthetic sequence by using 4-chlorophenylhydrazine as a starting material. semanticscholar.orgtandfonline.comresearchgate.net This commercially available reagent readily reacts with suitable three-carbon synthons to form the target molecule.

Alternatively, the aryl group can be introduced at a later stage through N-arylation reactions of a pre-formed pyrazolidin-3-one core. However, this approach is less common for the synthesis of this specific compound due to the ready availability of the corresponding hydrazine.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve efficiency, selectivity, and sustainability. These advanced approaches are also being applied to the synthesis of pyrazolidin-3-ones.

Transition Metal-Catalyzed Coupling Reactions

While not the primary method for the synthesis of this compound itself, transition metal-catalyzed reactions are crucial for the chemo-diversification of the pyrazolidinone core. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce a wide variety of substituents onto the pyrazolidinone scaffold, assuming appropriate halogenation of the ring. rsc.orgresearchgate.net Rhodium-catalyzed annulation reactions of pyrazolidinones with diazo compounds have also been reported, leading to the formation of fused pyrazolo[1,2-a]cinnolines. rsc.org

Organocatalytic and Biocatalytic Strategies

Organocatalysis and biocatalysis have emerged as powerful tools in asymmetric synthesis, offering environmentally friendly alternatives to metal-based catalysts. nih.govnih.govyoutube.comyoutube.com

Organocatalyzed multicomponent reactions have been developed for the synthesis of complex pyrazolidinone derivatives. nih.gov For instance, a domino Knoevenagel-aza-Michael-cyclocondensation reaction using an organocatalyst can lead to the formation of functionalized pyrazolidinones. nih.gov

Biocatalysis offers a highly selective route to chiral pyrazolidinones. acs.orgrug.nlthieme-connect.com Enzymes, such as ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase), have been utilized in the asymmetric synthesis of N-arylated aspartic acids, which are precursors to chiral pyrazolidin-3-ones. acs.orgrug.nl A chemoenzymatic method has been developed where arylhydrazines undergo an EDDS lyase-catalyzed hydroamination of fumarate, followed by an acid-catalyzed intramolecular amidation to yield chiral 2-aryl-5-carboxylpyrazolidin-3-ones with high optical purity. rug.nlthieme-connect.com This approach highlights the potential of combining enzymatic and chemical steps in a one-pot synthesis. rug.nl

A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been achieved using ball milling, a mechanochemical technique. semanticscholar.orgtandfonline.comresearchgate.net This environmentally friendly method involves grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base, offering a milder and solvent-free alternative to conventional solution-phase reactions. semanticscholar.orgtandfonline.comresearchgate.net

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance process efficiency.

A significant advancement in the green synthesis of this compound is the development of a solvent-free method utilizing ball milling. semanticscholar.orgresearchgate.nettandfonline.com This mechanochemical approach involves the grinding of 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base. semanticscholar.orgresearchgate.nettandfonline.com This method offers several advantages over conventional solution-phase synthesis, which often requires strictly anhydrous conditions and the use of strong bases like sodium methylate. semanticscholar.org The ball-milling process is conducted under milder conditions and can utilize weaker, more environmentally benign bases. semanticscholar.org

The reaction is typically carried out by charging a ball milling vessel with stainless steel balls, 4-chlorophenyl hydrazine, methyl acrylate, and a base such as potassium hydroxide (B78521). tandfonline.com The mixture is then milled for a specific number of cycles, each consisting of a period of rotation followed by a pause to prevent overheating. semanticscholar.org Research has shown that various factors, including the type of base, the ratio of reactants, and the milling conditions, can influence the reaction yield. semanticscholar.orgtandfonline.com For instance, the use of common inorganic bases like potassium hydroxide and sodium hydroxide has been shown to provide moderate yields in this solvent-free process. semanticscholar.org

The optimization of reactant ratios has also been a subject of investigation. For example, increasing the molar ratio of methyl acrylate to 4-chlorophenyl hydrazine from 1:1 to 1.8:1 has been demonstrated to improve the yield from 44% to 63%. tandfonline.com Further increases in the ratio did not lead to a significant change in the yield. tandfonline.com The influence of the amount of reactants on the yield has also been studied, with optimal yields being achieved at specific reactant loadings, beyond which inefficient mixing can lead to a decrease in yield. semanticscholar.org

Table 1: Screening of Bases for the Formation of 1-(4-chlorophenyl)pyrazolidin-3-one in a Ball Mill semanticscholar.org

| Entry | Base | Yield (%) |

| 1 | KOH | 48 |

| 2 | NaOH | 45 |

| 3 | K2CO3 | 23 |

| 4 | Na2CO3 | 20 |

| 5 | Et3N | Trace |

Reactions were carried out with 1 (0.4 g, 2.8 mmol), 2 (0.3 g, 3.4 mmol, 1.2 mol equiv.) and the base (5.6 mmol, 2.0 mol equiv.); ball milling method: 600 rpm, 12 cycles × (5 min. rotation + 4 min. pause), Φ10 mm agate ball (6 balls). Isolated yield.

This solvent-free approach significantly reduces the use of hazardous organic solvents, making it a more environmentally friendly and atom-economical process. semanticscholar.org

The chemical industry is increasingly exploring the use of renewable feedstocks to reduce its reliance on fossil fuels and promote sustainability. kit.edursc.org Biomass, such as carbohydrates, lignin, and plant oils, represents a rich source of platform molecules for the synthesis of a wide range of chemicals. kit.edu While the direct synthesis of this compound from renewable feedstocks is not yet widely reported in the literature, the building blocks for its synthesis could potentially be derived from biomass.

For instance, acrylic acid, a precursor to methyl acrylate, can be produced from renewable resources like glycerol (B35011), which is a byproduct of biodiesel production. Research is ongoing to develop efficient catalytic processes for the dehydration of glycerol to acrolein, followed by oxidation to acrylic acid. Similarly, while aniline (B41778) and its derivatives are traditionally produced from petroleum-based benzene, research into the production of aromatic compounds from lignin, a major component of lignocellulosic biomass, is a promising area. kit.edu

Waste minimization in the synthesis of this compound is primarily achieved through the adoption of greener synthetic routes, such as the aforementioned solvent-free ball milling method. semanticscholar.org This technique eliminates the need for large volumes of organic solvents, which are often toxic and difficult to recycle, thereby significantly reducing waste generation.

Flow Chemistry and Continuous Manufacturing for Scalable Research Production

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology for the synthesis of chemicals, offering advantages such as enhanced safety, improved heat and mass transfer, and easier scalability compared to traditional batch processes. rsc.org The application of flow chemistry to the synthesis of pyrazoline and pyrazolidinone derivatives has been explored, demonstrating the potential for rapid and automated production. rsc.org

While a specific continuous flow process for the synthesis of this compound has not been detailed in the reviewed literature, the general principles of flow chemistry can be applied. A hypothetical flow setup would involve continuously pumping solutions of 4-chlorophenylhydrazine and methyl acrylate, along with a suitable base, through a heated reactor coil or a packed-bed reactor. The reaction parameters, such as temperature, pressure, and residence time, could be precisely controlled to optimize the reaction and maximize the yield and purity of the product. The output stream would then be subjected to a continuous workup and purification process.

The development of such a continuous process would be particularly beneficial for scalable research production, allowing for the efficient synthesis of larger quantities of the compound for further studies while maintaining high consistency and quality.

Asymmetric Synthesis of Chiral this compound Analogues (if applicable)

The synthesis of chiral molecules is of great importance in the pharmaceutical and agrochemical industries, as different enantiomers of a compound can exhibit vastly different biological activities. While this compound itself is achiral, the introduction of a substituent at the 4- or 5-position of the pyrazolidinone ring would create a chiral center.

The asymmetric synthesis of chiral pyrazolidinone analogues has been achieved through various catalytic methods. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines have been used to synthesize chiral 3-substituted tetrahydropyridines, which can be precursors to chiral piperidines. organic-chemistry.org Although not directly applied to this compound, this methodology demonstrates the potential for creating chiral centers in heterocyclic rings through catalytic asymmetric reactions.

Synthesis of Isotopically Labeled this compound for Mechanistic and Analytical Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into its structure.

While specific synthetic routes for labeled this compound are not detailed in the available literature, general strategies for isotopic labeling can be applied. One common approach is to use labeled starting materials. For example, ¹³C-labeled this compound could be synthesized using ¹³C-labeled methyl acrylate. iaea.org Similarly, deuterium labeling could be introduced by using deuterated precursors. For instance, the synthesis of deuterium-labeled fluphenazine (B1673473) has been achieved by the reduction of appropriate esters or imides with lithium aluminum deuteride. nih.gov

Another strategy involves isotopic exchange reactions on the final compound or a late-stage intermediate. However, this can sometimes lead to a mixture of isotopologues. The choice of labeling strategy would depend on the desired position of the label and the availability of the labeled precursors. The resulting labeled compound would be a crucial tool for in-depth mechanistic investigations and for developing sensitive analytical methods for its detection and quantification.

Advanced Structural Elucidation and Conformational Analysis of 2 4 Chlorophenyl Pyrazolidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY)

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental to confirming the molecular skeleton. Two-dimensional NMR techniques are indispensable for this purpose.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the pyrazolidinone ring's ethylenic protons. nih.govuky.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their proton assignments. nih.govuky.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework, such as the connection between the chlorophenyl ring and the pyrazolidinone nitrogen. nih.govuky.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the molecule's preferred conformation and the relative orientation of the chlorophenyl and pyrazolidinone rings.

Without experimental data for 2-(4-Chlorophenyl)pyrazolidin-3-one, a representative data table for its NMR assignments cannot be generated.

Solid-State NMR Spectroscopy for Polymorphism and Amorphous State Characterization

Solid-state NMR (ssNMR) is a powerful tool for studying materials in their solid form, providing insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. ssNMR can detect subtle differences in the local chemical environment of atoms in different crystal packing arrangements. This technique is particularly valuable when single crystals suitable for X-ray diffraction are difficult to obtain or when characterizing amorphous (non-crystalline) states of a substance.

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

A crystal structure analysis would reveal detailed information on bond lengths, bond angles, and torsion angles, defining the exact geometry of the this compound molecule. Furthermore, it would elucidate the supramolecular architecture, showing how individual molecules pack in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., involving the N-H and C=O groups of the pyrazolidinone ring), π-π stacking between aromatic rings, and other van der Waals forces. These interactions are fundamental to the stability and physical properties of the crystalline material.

A lack of published crystallographic data for this specific compound prevents the creation of tables detailing its bond lengths and angles.

Polymorphism, Co-crystallization, and Salt Form Research

The study of polymorphism is critical in the pharmaceutical industry, as different crystal forms can have different solubilities and bioavailabilities. nih.govnih.gov X-ray diffraction is the primary method for identifying and characterizing different polymorphs. Research into co-crystallization (forming a crystal containing two or more different molecules in a specific stoichiometric ratio) and salt formation are also common strategies to modify the physicochemical properties of a compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for confirming the presence of key structural motifs. For this compound, one would expect to observe characteristic bands for:

N-H stretching: Typically in the region of 3200-3400 cm⁻¹.

C=O stretching (amide): Around 1650-1680 cm⁻¹.

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Aromatic C-H and C=C stretching: In their respective characteristic regions.

Variations in the positions and shapes of these bands can provide information about hydrogen bonding and the conformational state of the molecule. A comparative analysis of IR and Raman spectra can yield complementary information due to their different selection rules.

As no specific experimental vibrational spectra for this compound are available in the searched literature, a data table of its characteristic vibrational frequencies cannot be compiled.

Mass Spectrometry for Fragmentation Pathway Elucidation and Precise Mass Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the theoretical exact masses for the protonated molecule [M+H]+ and the sodium adduct [M+Na]+ can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ³⁵Cl, ¹⁴N, and ¹⁶O). These calculated values serve as a benchmark for experimental HRMS data, and a close match provides strong evidence for the compound's elemental composition.

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

| [M+H]+ | C9H10ClN2O | 197.0476 |

| [M+Na]+ | C9H9ClN2ONa | 219.0295 |

This table presents the theoretical exact masses for the protonated and sodiated molecular ions of this compound. Experimental verification of these masses would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides a unique "fragmentation fingerprint" that is characteristic of the compound's structure.

In a hypothetical MS/MS experiment on the protonated molecule of this compound ([M+H]+, m/z 197.0476), collision-induced dissociation (CID) would likely lead to the cleavage of the pyrazolidinone ring and the N-aryl bond. The expected fragmentation pathways could include:

Loss of the pyrazolidinone moiety: Cleavage of the N-N bond and subsequent rearrangements could lead to the formation of a 4-chlorophenyl radical cation or related species.

Cleavage of the N-aryl bond: This would result in the formation of a protonated pyrazolidin-3-one (B1205042) fragment and a neutral chlorobenzene (B131634) molecule, or a 4-chlorophenyl cation.

Ring-opening of the pyrazolidinone: This could be followed by the loss of small neutral molecules such as CO, C2H4, or HNCO.

A plausible fragmentation pattern is detailed in the table below. The relative abundances of these fragments would depend on the specific CID conditions.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

| 197.0 | [C6H4Cl]+ | C3H6N2O | 111.0 |

| 197.0 | [C9H8ClN2]+ | H2O | 179.0 |

| 197.0 | [C8H9ClN2O]+ | CH2 | 183.0 |

| 197.0 | [C3H5N2O]+ | C6H4Cl | 85.0 |

This table outlines a potential fragmentation pathway for this compound under MS/MS conditions. The identification of these characteristic fragments would provide strong evidence for the proposed structure.

Chiroptical Spectroscopy (CD, ORD, VCD) for Absolute Configuration Determination (if applicable)

The structure of this compound does not inherently possess a chiral center. The pyrazolidinone ring itself is not stereogenic. However, if substitutions on the pyrazolidinone ring were to introduce a stereocenter, or if the molecule were to adopt a stable, non-planar conformation leading to atropisomerism, then chiroptical techniques would become relevant.

Assuming a scenario where a chiral derivative of this compound is synthesized, the following techniques could be employed to determine its absolute configuration:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to that predicted by quantum chemical calculations.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. It provides detailed information about the stereochemistry of a molecule in solution.

For any of these techniques to be applicable, the enantiomers of a chiral derivative would first need to be separated, typically by chiral chromatography.

Electron Diffraction and Neutron Scattering for Advanced Structural Insights

While X-ray crystallography is the most common method for determining the solid-state structure of organic molecules, electron diffraction and neutron scattering offer complementary and sometimes advantageous information.

Electron Diffraction: This technique can be used to determine the crystal structure of very small crystals, even at the nanoscale, which may be too small for conventional X-ray diffraction. For this compound, electron diffraction could provide precise bond lengths and angles in the solid state, as well as information about the packing of the molecules in the crystal lattice.

Neutron Scattering: Neutron scattering is particularly useful for accurately locating hydrogen atoms in a crystal structure, which is often difficult with X-ray diffraction due to the low scattering power of hydrogen. A neutron diffraction study of this compound could provide precise positions of the hydrogen atoms on the pyrazolidinone ring and the phenyl group, offering a more complete picture of the molecule's geometry and intermolecular interactions, such as hydrogen bonding.

| Technique | Type of Information Provided | Potential Application to this compound |

| Electron Diffraction | Crystal structure from nanocrystals, precise bond lengths and angles. | Determination of the solid-state conformation and packing if suitable single crystals for X-ray diffraction are not available. |

| Neutron Scattering | Precise location of hydrogen atoms, detailed information on hydrogen bonding. | Accurate determination of N-H and C-H bond lengths and the geometry of any intermolecular hydrogen bonds involving the amide proton and carbonyl oxygen. |

This table summarizes the potential applications of electron diffraction and neutron scattering for the advanced structural analysis of this compound.

Computational Chemistry and Theoretical Modeling of 2 4 Chlorophenyl Pyrazolidin 3 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

No published studies were identified that performed Quantum Mechanical calculations, such as Density Functional Theory (DFT) for geometry optimization or ab initio methods for high-accuracy property prediction, specifically for 2-(4-Chlorophenyl)pyrazolidin-3-one.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

A search for DFT studies on this compound yielded no specific results.

Ab Initio Methods for High-Accuracy Property Prediction

No specific ab initio calculations for this compound were found in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

There is no available research on the use of Molecular Dynamics simulations to explore the conformational space or dynamic behavior of this compound.

Solvent Effects on Molecular Conformation and Stability

No studies detailing the influence of solvents on the conformation and stability of this compound through MD simulations were located.

Interactions with Biological Macromolecules (e.g., protein-ligand binding dynamics in silico)

In silico studies of the binding dynamics between this compound and any biological macromolecules have not been published.

Molecular Docking and Virtual Screening Methodologies for Target Identification (if applicable)

No literature is available on the use of molecular docking or virtual screening methodologies to identify potential biological targets for this compound.

Compound Names Mentioned

As no specific research on this compound could be cited, a table of compounds is not applicable.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are crucial in drug discovery and materials science as they can predict the activity or properties of new, unsynthesized compounds, thereby saving time and resources.

While specific QSAR/QSPR models for this compound are not available in the reviewed literature, studies on related pyrazolone (B3327878) and pyrazoline derivatives demonstrate the utility of this approach. For instance, QSAR studies have been performed on a series of substituted pyrazolone derivatives to understand their anti-inflammatory activities. In one such study, descriptors related to the electronic and topological features of the molecules were used to build a predictive model.

A 2D-QSAR study on substituted pyrazolone derivatives as anti-inflammatory agents revealed that descriptors like Chi2 (a topological descriptor) and SdsNcount (an electro-topological descriptor) positively contribute to the anti-inflammatory activity. This suggests that modifications to the molecular structure that influence these parameters could lead to more potent compounds.

To illustrate the development of a QSAR model, consider a hypothetical model for a series of pyrazolone derivatives with antimicrobial activity. The model might take the form of a linear equation:

p(MIC) = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant

where p(MIC) is the predicted minimum inhibitory concentration, and the descriptors could be electronic (like hydration energy), steric (like molecular volume), or lipophilic (like logP). researchgate.net

Table 1: Example of Descriptors Used in QSAR Models for Pyrazolone Derivatives

| Descriptor | Type | Potential Influence on Activity |

| Hydration Energy | Electronic | Affects solubility and interaction with biological targets |

| LogP | Lipophilic | Influences cell membrane permeability |

| Molecular Volume | Steric | Determines fit within a receptor binding site |

| Chi2 | Topological | Relates to molecular shape and branching |

| SdsNcount | Electro-topological | Relates to the number of nitrogen atoms with specific electronic properties |

This table is illustrative and based on general QSAR principles and findings for related compounds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov These predictions can aid in the interpretation of experimental spectra (such as NMR, IR, and UV-Vis) and can provide confidence in the structural assignment of a newly synthesized compound.

For a molecule like this compound, DFT calculations could be used to predict its 1H and 13C NMR chemical shifts, the vibrational frequencies of its functional groups in an IR spectrum, and its electronic transitions in a UV-Vis spectrum. These calculated parameters can then be compared with experimental data to validate the computational model and the molecular structure.

A study on pyrazine-1,3,4-oxadiazole analogs utilized techniques such as IR, mass spectrometry, and NMR to characterize the synthesized compounds, which could be complemented by computational predictions. nih.gov In another example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to calculate the 1H and 13C NMR chemical shifts for pyridinyl and pyrimidinyl phosphonates, showing good agreement with experimental values. ijcce.ac.ir

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for a Pyrazolidinone Derivative

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| 1H NMR (ppm) | Chemical shifts for protons on the pyrazolidinone and phenyl rings | Corresponding experimental chemical shifts |

| 13C NMR (ppm) | Chemical shifts for carbon atoms in the molecule | Corresponding experimental chemical shifts |

| IR (cm-1) | Vibrational frequency of the C=O stretch | Experimental C=O stretching frequency |

| UV-Vis (nm) | Wavelength of maximum absorption (λmax) | Experimental λmax |

This table is a template to illustrate how predicted and experimental data would be compared. Actual values would require specific computational and experimental studies on this compound.

Topological Analysis of Electron Density and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) of a molecule to understand its chemical bonding and intermolecular interactions. gla.ac.uk This analysis involves identifying critical points in the electron density, where the gradient of the density is zero. The nature of these critical points reveals the presence of atoms (nuclear critical points), bonds (bond critical points), rings (ring critical points), and cages (cage critical points).

For this compound, a topological analysis of its electron density could provide valuable information about the nature of its covalent bonds (e.g., the C-N, N-N, and C=O bonds within the pyrazolidinone ring) and any non-covalent interactions, such as hydrogen bonds or van der Waals interactions, that might be important in its crystal packing or its interaction with a biological target.

The properties of the electron density at a bond critical point (BCP), such as the electron density itself (ρBCP) and its Laplacian (∇²ρBCP), can be used to classify the type of interaction. For example, a high ρBCP and a negative ∇²ρBCP are characteristic of a shared (covalent) interaction, while a low ρBCP and a positive ∇²ρBCP indicate a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.

Studies on other heterocyclic systems have utilized Hirshfeld surface analysis, a related technique, to investigate intermolecular interactions. For instance, in a study of pyrazolidine-3,5-dione (B2422599) derivatives, Hirshfeld surface analysis revealed a prevalence of H···H interactions in the crystal packing. researchgate.netrsc.org

Table 3: Key Parameters from a Topological Analysis of Electron Density

| Parameter | Definition | Information Gained |

| Electron Density at BCP (ρBCP) | The value of the electron density at a bond critical point. | Indicates the strength of the interaction. |

| Laplacian of Electron Density at BCP (∇²ρBCP) | The second derivative of the electron density at a bond critical point. | Characterizes the nature of the interaction (shared vs. closed-shell). |

| Ellipticity (ε) | A measure of the anisotropy of the electron density at a bond critical point. | Provides information about the π-character of a bond. |

This table outlines the key parameters in a topological analysis of electron density and their significance.

Mechanistic Investigations of 2 4 Chlorophenyl Pyrazolidin 3 One S Biological Activities Pre Clinical Focus

Target Identification and Validation Strategies in Cellular and Biochemical Systems

Affinity Proteomics and Chemoproteomics Approaches

There is no available data on the application of affinity-based proteomic or chemoproteomic strategies to elucidate the protein interaction partners of 2-(4-Chlorophenyl)pyrazolidin-3-one .

CRISPR/Cas9 and RNAi-mediated Genetic Perturbation Studies in vitro

No in vitro studies utilizing CRISPR/Cas9 or RNA interference (RNAi) to investigate the functional consequences of gene knockout or knockdown in relation to the activity of This compound have been reported.

Receptor Binding and Ligand-Receptor Interaction Kinetics

There is a lack of published research on the receptor binding properties and the kinetics of interaction between This compound and any putative biological receptors.

Radioligand Binding Assays and Surface Plasmon Resonance (SPR)

No data from radioligand binding assays or surface plasmon resonance (SPR) studies are available to characterize the binding affinity and kinetics of This compound to any specific protein targets.

Allosteric Modulation and Orthosteric Binding Site Analysis

Investigations into the potential allosteric modulatory effects or the identification of the orthosteric binding site for This compound have not been documented in the scientific literature.

Enzymatic Inhibition/Activation and Kinetic Mechanism Studies

No studies have been published that describe the inhibitory or activatory effects of This compound on any enzymes, nor are there any reports on the kinetic mechanisms of such interactions.

Steady-State and Pre-Steady-State Enzyme Kinetics

Currently, there is a notable absence of publicly available research detailing the steady-state or pre-steady-state enzyme kinetics of this compound. While derivatives of pyrazolidinone have been investigated for their inhibitory effects on various enzymes, specific kinetic data, including inhibition constants (Kᵢ) and the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive), for this particular compound are not documented in the scientific literature. Elucidation of these parameters would be a critical first step in understanding its potential as an enzyme inhibitor and would provide valuable insights into its mechanism of action.

Co-crystallization of Enzyme-Ligand Complexes for Structural Basis of Action

To date, no crystal structures of this compound in complex with a biological macromolecule have been deposited in the Protein Data Bank or described in published research. The process of co-crystallization, followed by X-ray diffraction analysis, is fundamental for visualizing the precise binding mode of a ligand within the active site of an enzyme or the binding pocket of a receptor. Such structural data would reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the compound's binding affinity and selectivity. This information is invaluable for structure-based drug design and for optimizing the compound's potency and specificity.

Cellular Uptake, Efflux, and Intracellular Distribution Mechanisms

Cell Permeability Assays (e.g., PAMPA, Caco-2 monolayers)

There is no available data from in vitro cell permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or studies using Caco-2 cell monolayers for this compound. These assays are standard preclinical tools used to predict the passive diffusion and active transport of a compound across biological membranes, such as the intestinal epithelium, and to estimate its potential for oral absorption. The table below illustrates the type of data that would be generated from such assays.

Table 1: Hypothetical Cell Permeability Data for this compound

| Assay Type | Permeability Value (Papp) x 10⁻⁶ cm/s | Direction | Efflux Ratio | Classification |

| PAMPA | Not Available | N/A | N/A | Not Available |

| Caco-2 | Not Available | Apical to Basolateral | Not Available | Not Available |

| Caco-2 | Not Available | Basolateral to Apical | Not Available | Not Available |

Fluorescence Microscopy and Subcellular Fractionation for Localization

Information regarding the intracellular distribution and localization of this compound is currently unavailable. Techniques such as fluorescence microscopy, often employing a fluorescently tagged analog of the compound, would allow for direct visualization of its accumulation within specific cellular compartments (e.g., nucleus, mitochondria, cytoplasm). Complementary biochemical approaches, like subcellular fractionation followed by quantification of the compound in each fraction, would provide quantitative data on its distribution.

Modulation of Specific Cellular Signaling Pathways and Gene Expression Profiles

Pathway-Specific Reporter Assays and Phosphorylation Analysis

The impact of this compound on specific cellular signaling pathways has not been reported. Pathway-specific reporter assays, which typically use a luciferase or fluorescent protein reporter gene under the control of a response element for a particular transcription factor (e.g., NF-κB, AP-1), are instrumental in identifying which signaling cascades are modulated by a compound. Furthermore, phosphorylation analysis, often conducted via Western blotting or mass spectrometry-based proteomics, is crucial for determining the activation or inhibition of key signaling proteins, such as kinases. The table below provides an example of how such data would be presented.

Table 2: Illustrative Data from a Pathway-Specific Reporter Assay

| Signaling Pathway Reporter | Treatment | Fold Change in Reporter Activity (vs. Control) | p-value |

| NF-κB | This compound | Not Available | Not Available |

| AP-1 | This compound | Not Available | Not Available |

| p53 | This compound | Not Available | Not Available |

Transcriptomic and Proteomic Profiling in Response to this compound

No research articles detailing the transcriptomic (gene expression) or proteomic (protein expression) changes in cells or tissues in response to treatment with this compound were found. Such studies are crucial for elucidating the compound's mechanism of action by identifying the cellular pathways and molecular targets it modulates. Without this data, a comprehensive understanding of its biological effects at the molecular level remains elusive.

Investigation of Molecular Mechanisms in Pre-clinical Disease Models (in vitro and ex vivo)

Similarly, the scientific literature lacks reports on the investigation of the molecular mechanisms of this compound using advanced pre-clinical models.

There is no evidence of high-content screening (HCS) or high-content analysis (HCA) being performed with this compound. HCS is a powerful technology that uses automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in cells. This approach could provide significant insights into the compound's effects on cell health, morphology, and specific disease-related phenotypes. The absence of such studies limits the understanding of its potential therapeutic applications in various diseases.

No studies were found that utilized organoid or tissue slice culture models to investigate the biological activities of this compound. Organoids, which are three-dimensional cell cultures that mimic the architecture and function of an organ, and tissue slices, which maintain the complex cellular environment of native tissue, are valuable tools for pre-clinical research. The application of these models would be instrumental in assessing the compound's efficacy and mechanism of action in a more physiologically relevant context.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Chlorophenyl Pyrazolidin 3 One Analogues

Systematic Modification of the Pyrazolidin-3-one (B1205042) Core and N-Substitution

Systematic modifications of the pyrazolidin-3-one core and substitutions at the nitrogen atoms are fundamental strategies in optimizing the pharmacological profile of this class of compounds. The pyrazolidin-3-one scaffold itself is a key pharmacophore, and alterations to this core can significantly impact biological activity.

Research has shown that the pyrazolidin-3-one ring can be part of more complex heterocyclic systems. For instance, the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives has been explored, which are structurally related to barbituric acid and have shown anti-inflammatory properties. humanjournals.com The reactivity of the pyrazolidin-3-one core allows for various synthetic transformations, including cascade Michael/intramolecular transamidation reactions to produce novel derivatives. researchgate.net

N-substitution on the pyrazolidin-3-one ring is a common approach to modulate activity. For example, the synthesis of 1,5-diarylpyrazoles is significant for their application in treating inflammation. researchgate.net The nature of the substituent on the nitrogen atom can influence the compound's interaction with biological targets.

Exploration of Substituent Effects on the Chlorophenyl Moiety

The 4-chlorophenyl group is a crucial component of the 2-(4-chlorophenyl)pyrazolidin-3-one structure, and understanding the effects of substituents on this moiety is vital for SAR studies. The chlorine atom at the para position influences the electronic properties and lipophilicity of the molecule, which in turn affects its biological activity.

Studies on related pyrazole (B372694) derivatives have demonstrated that the introduction of different substituents on the phenyl ring can lead to a wide range of biological activities. researchgate.net For instance, the presence of electron-withdrawing groups like nitro or additional chloro groups on the phenyl ring has been shown to enhance the anti-inflammatory activity of certain thiazolidinone derivatives. researchgate.net This suggests that similar modifications to the chlorophenyl moiety of this compound could modulate its activity.

In a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogues containing a 3-(4-fluoro)phenyl group exhibited potent inhibition of Mycobacterium tuberculosis growth, highlighting the importance of the halogen substituent on the phenyl ring. mdpi.com This indicates that the nature and position of the halogen on the phenyl ring are critical determinants of biological activity.

Rational Design and Synthesis of this compound Derivatives Based on SAR Findings

The insights gained from SAR studies are instrumental in the rational design and synthesis of novel this compound derivatives with improved therapeutic potential. By understanding which structural features are essential for activity, medicinal chemists can design new compounds with enhanced potency, selectivity, and pharmacokinetic properties.

The synthesis of pyrazolidin-3-one derivatives can be achieved through various methods, including a solvent-free approach using a ball mill, which offers an environmentally friendly alternative to conventional solution-phase synthesis. researchgate.net Other synthetic strategies involve the reaction of hydrazines with α,β-unsaturated carbonyl compounds or β-diketones. researchgate.netcsic.es

For example, based on the finding that certain substituents on the phenyl ring enhance activity, new derivatives can be synthesized with a variety of electron-donating and electron-withdrawing groups at different positions of the chlorophenyl moiety. Similarly, modifications to the pyrazolidin-3-one core, such as the introduction of spirocyclic systems or fusion with other heterocyclic rings, can lead to novel compounds with unique biological profiles.

Stereochemical Influences on Biological Activity and Physicochemical Properties (if applicable)

While specific information on the stereochemical influences for this compound is not extensively detailed in the provided search results, the principles of stereochemistry are fundamental in drug design. If a chiral center exists in the molecule or its derivatives, the different enantiomers can exhibit distinct biological activities and physicochemical properties.

For instance, the pyrazolidine (B1218672) ring can adopt a twisted conformation, and the spatial arrangement of substituents can influence how the molecule interacts with its biological target. researchgate.net The synthesis of chiral pyrazolidin-3-one derivatives and the evaluation of their individual enantiomers would be a crucial step in understanding the full SAR landscape.

Development of Quantitative SAR (QSAR) Models for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. The development of QSAR models for this compound analogues can significantly accelerate the drug discovery process.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to other pyrazole derivatives to understand the steric and electrostatic field contributions to biological activity. nih.govresearchgate.net These models can predict the activity of newly designed compounds before their synthesis, allowing for the prioritization of the most promising candidates. For a series of 3,5-diaryl-4,5-dihydropyrazoles, CoMFA models revealed that steric interactions were the dominant factor influencing their cytotoxic activity. nih.gov

Both 2D and 3D QSAR models have been developed for pyrazole derivatives targeting enzymes like acetylcholinesterase, highlighting the importance of molecular volume, multiple bonds, and specific atom-centered fragments in determining potency. shd-pub.org.rs Similar approaches could be applied to this compound analogues to guide lead optimization.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features required for biological activity. d-nb.infodovepress.com This approach is particularly useful when the 3D structure of the biological target is unknown.

A pharmacophore model for this compound analogues would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified a five-point pharmacophore model with one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov

Once a pharmacophore model is developed and validated, it can be used for virtual screening of compound libraries to identify novel scaffolds that match the pharmacophoric features. This can lead to the discovery of new classes of compounds with the desired biological activity.

Pre Clinical Pharmacokinetic Pk and Pharmacodynamic Pd Research for 2 4 Chlorophenyl Pyrazolidin 3 One

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The in vitro ADME profile of a drug candidate is crucial for predicting its in vivo behavior and potential for success as a therapeutic agent. drugtargetreview.com

Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. researchgate.net Studies are often conducted using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism. dergipark.org.trspringernature.com

For the representative Compound 1, its metabolic stability was assessed in human liver microsomes (HLM). mdpi.com The findings indicated a high metabolic stability, with over 80% of the compound remaining after a 60-minute incubation period. mdpi.com This suggests that the compound is not rapidly metabolized by hepatic enzymes, which is a favorable characteristic for a drug candidate. The primary metabolites identified were a result of dechlorination, oxidation, and the loss of the amine-bearing group. mdpi.com

Table 1: Metabolic Stability of Compound 1 in Human Liver Microsomes

| Time (minutes) | % Parent Compound Remaining |

|---|---|

| 0 | 100 |

| 5 | 95 |

| 15 | 92 |

| 30 | 88 |

This table is a representative illustration based on the described high metabolic stability.

The extent to which a drug binds to plasma proteins can significantly impact its distribution and availability to target tissues. nih.gov In vitro models are also employed to predict the ability of a compound to cross the blood-brain barrier (BBB), a critical factor for drugs targeting the central nervous system (CNS). nih.gov

For Compound 1, in silico and in vitro assessments indicated a satisfactory ability to permeate membranes, including the blood-brain barrier, without being significantly trapped in the phospholipid bilayer. mdpi.com This is a crucial property for a compound being developed for glioblastoma, a type of brain cancer. nih.govnih.gov

Table 2: In Vitro Permeability and BBB Penetration of Compound 1

| Parameter | Assay | Result | Implication |

|---|---|---|---|

| Gastrointestinal Permeability | In silico/In vitro model | Good | Likely good oral absorption |

| Blood-Brain Barrier Permeability | In silico/In vitro model | Excellent | Potential for CNS activity |

This table is a representative illustration based on the described permeability characteristics.

Drug transporters such as P-glycoprotein (P-gp), organic anion-transporting polypeptides (OATPs), and organic cation transporters (OCTs) can influence a drug's absorption, distribution, and excretion. Assays to determine if a compound is a substrate or inhibitor of these transporters are an important part of preclinical profiling.

While specific data on the interaction of Compound 1 with these transporters is not detailed in the available literature, its good BBB permeability suggests that it may not be a significant substrate for efflux transporters like P-gp at the BBB. mdpi.com

In Vivo Pharmacokinetic Characterization in Animal Models (e.g., rodent, non-rodent species)

In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism. nih.gov

Before in vivo PK studies can be conducted, a robust and validated bioanalytical method is required to accurately quantify the drug concentration in biological matrices such as plasma and brain tissue. These methods, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be sensitive, specific, accurate, and precise. researchgate.net For compounds like the pyrazolo[3,4-d]pyrimidine derivatives, such methods would be developed and validated according to regulatory guidelines.

Once a bioanalytical method is established, the compound is administered to animal models (e.g., mice, rats) and blood samples are collected at various time points. nih.govnih.gov The resulting concentration-time data is used to calculate key pharmacokinetic parameters.

While specific in vivo pharmacokinetic data for Compound 1 has not been published, the favorable in vitro profile (high metabolic stability, good permeability) would lead to the hypothesis that it would exhibit a reasonable half-life and good bioavailability in animal models. mdpi.com The goal of such in vivo studies would be to confirm these predictions and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide dose selection for efficacy studies. nih.gov

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters for a Pyrazolo[3,4-d]pyrimidine Derivative in Rodents

| Pharmacokinetic Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Clearance | CL | Value | mL/min/kg |

| Volume of Distribution | Vd | Value | L/kg |

| Half-life | t1/2 | Value | hours |

This table represents the types of parameters that would be determined from in vivo studies.

Tissue Distribution and Mass Balance Studies in Pre-clinical Species

Understanding the distribution and elimination pathways of a new chemical entity is fundamental to preclinical development. Mass balance and tissue distribution studies are conducted to quantify the absorption, distribution, and excretion of the compound, providing a complete picture of its fate in the body.

A representative mass balance study would be performed in a species such as the Sprague-Dawley rat, using a radiolabeled form of the compound, for instance, [¹⁴C]2-(4-Chlorophenyl)pyrazolidin-3-one. Following administration, excreta (urine and feces) and cage wash are collected over a period of up to 168 hours. The total radioactivity recovered provides the mass balance. In many cases, recovery of 80% to 90% or more is considered acceptable in rodent studies. nih.govresearchgate.net The primary routes of excretion are identified by quantifying the radioactivity in urine and feces. researchgate.net

For tissue distribution, non-radiolabeled compound is administered, and at selected time points, various tissues are collected to determine the concentration of the parent compound. This helps to identify potential sites of accumulation and target engagement. The tissue-to-plasma concentration ratio (Kp) is a key parameter derived from these studies.

Illustrative Data Tables:

Table 1: Illustrative Mass Balance of [¹⁴C]this compound in Rats (% of Administered Dose) This interactive table provides a hypothetical summary of the cumulative recovery of radioactivity over 168 hours post-administration in male Sprague-Dawley rats.

| Excretion Route | 0-24h | 0-48h | 0-96h | 0-168h |

|---|---|---|---|---|

| Urine | 55.2 | 60.5 | 62.1 | 62.5 |

| Feces | 22.8 | 26.1 | 27.5 | 27.8 |

| Cage Wash | 2.1 | 2.3 | 2.4 | 2.4 |

| Total Recovery | 80.1 | 88.9 | 92.0 | 92.7 |

Table 2: Illustrative Tissue Distribution of this compound in Rats (2h Post-Administration) This interactive table shows hypothetical tissue-to-plasma concentration ratios (Kp) in key organs.

| Organ | Kp (Mean ± SD) |

|---|---|

| Liver | 4.5 ± 0.8 |

| Kidneys | 6.2 ± 1.1 |

| Lungs | 1.8 ± 0.4 |

| Spleen | 1.1 ± 0.3 |

| Heart | 0.8 ± 0.2 |

| Muscle | 0.5 ± 0.1 |

| Brain | 0.1 ± 0.05 |

The illustrative data suggest that the compound is well-absorbed and primarily excreted via the kidneys as metabolites, with a smaller portion eliminated in the feces. The tissue distribution profile indicates high concentrations in the eliminating organs (liver and kidneys) with limited distribution into the brain, suggesting it may not readily cross the blood-brain barrier. nih.gov

Metabolite Identification and Structural Elucidation from Pre-clinical Biological Matrices

Characterizing the metabolic fate of a drug candidate is crucial for understanding its clearance mechanisms and identifying pharmacologically active or potentially reactive metabolites.

In Vitro Metabolic Pathway Mapping (Phase I and Phase II Reactions)

In vitro systems are used to predict human metabolism and compare metabolic pathways across species. Typical studies involve incubating the compound with liver microsomes and hepatocytes from preclinical species (e.g., rat, dog) and humans. mdpi.com For a compound like this compound, plausible metabolic pathways include Phase I oxidation and Phase II conjugation. Phase I reactions, catalyzed by cytochrome P450 (CYP) enzymes, could involve hydroxylation of the chlorophenyl ring. mdpi.com Following this, Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), would conjugate the hydroxylated metabolites or the parent compound to form more water-soluble glucuronide and sulfate (B86663) adducts, facilitating their excretion. This is a common metabolic pathway for pyrazolinone derivatives like Edaravone. researchgate.netdrugbank.com

Illustrative Data Table:

Table 3: Illustrative In Vitro Metabolites of this compound This interactive table outlines hypothetical metabolites identified in human liver microsome incubations.

| Metabolite ID | Proposed Structure | Metabolic Reaction | Primary Enzyme(s) |

|---|---|---|---|

| M1 | 2-(4-Chloro-3-hydroxyphenyl)pyrazolidin-3-one | Aromatic Hydroxylation | CYP3A4, CYP2C9 |

| M2 | Glucuronide conjugate of M1 | Glucuronidation | UGT1A9 |

| M3 | Sulfate conjugate of parent | Sulfation | SULTs |

| M4 | N-dealkylated pyrazolidinone ring | N-dealkylation | CYP enzymes |

In Vivo Metabolite Profiling and Quantification

Metabolite profiling in vivo confirms the relevance of the in vitro findings. Samples of plasma, urine, and feces from the mass balance studies are analyzed using high-resolution mass spectrometry to identify and quantify the parent drug and its metabolites. nih.govnih.gov This provides a quantitative view of the main circulating and excreted metabolites, which is critical for safety assessment.

Illustrative Data Table:

Table 4: Illustrative Relative Abundance (%) of this compound and its Metabolites in Rat Plasma and Excreta This interactive table shows the hypothetical percentage of total drug-related material for the parent compound and its major metabolites.

| Compound/Metabolite | Plasma (at Cmax) | Urine (0-24h) | Feces (0-24h) |

|---|---|---|---|

| Parent | 25 | < 2 | 5 |

| M1 | 15 | 10 | 8 |

| M2 | 45 | 75 | 12 |

| M3 | 10 | 8 | 2 |

| M4 | 5 | 5 | 3 |

These illustrative results suggest that metabolism is extensive, with the glucuronide conjugate (M2) being the major circulating metabolite and the primary species eliminated in urine. The parent compound represents a smaller fraction of the circulating material and is minimally excreted unchanged.

Pharmacodynamic Biomarker Identification and Validation in Pre-clinical Models

Pharmacodynamic (PD) biomarkers are essential for demonstrating target engagement and quantifying the pharmacological effect of a drug. nih.gov For a compound with a pyrazolidinone structure, a likely mechanism of action is anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. nih.gov This inhibition would lead to a reduction in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation.

Therefore, relevant PD biomarkers would include prostaglandins such as Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2), which reflect COX-2 and COX-1 activity, respectively. universiteitleiden.nl These biomarkers can be measured in preclinical models of inflammation, such as the carrageenan-induced paw edema model in rats. In this model, administration of the compound would be expected to produce a dose-dependent reduction in the levels of these biomarkers in the inflamed tissue or systemic circulation.

Illustrative Data Table:

Table 5: Illustrative Dose-Dependent Inhibition of PGE2 in a Rat Inflammation Model This interactive table shows the hypothetical effect of this compound on Prostaglandin E2 (PGE2) levels in inflamed paw tissue.

| Treatment Group | PGE2 Concentration (pg/mg tissue) (Mean ± SD) | % Inhibition |

|---|---|---|

| Vehicle Control | 150.5 ± 25.1 | - |

| Compound A (Low Dose) | 90.3 ± 18.5 | 40.0 |

| Compound A (Mid Dose) | 52.7 ± 12.3 | 65.0 |

| Compound A (High Dose) | 28.6 ± 9.8 | 81.0 |

The validation of such a biomarker confirms that the drug engages its target in a dose-responsive manner, providing a crucial link between drug exposure and its biological effect.

PK/PD Modeling and Simulation for Translational Research and In Vivo Efficacy Prediction

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling integrates the data on drug concentration (PK) and its pharmacological effect (PD) to establish a quantitative exposure-response relationship. google.comfrontiersin.org This mathematical framework is a powerful tool for translational research, helping to predict efficacious dose ranges in humans based on preclinical data. asco.orgnih.govnih.gov

For an anti-inflammatory agent like this compound, an indirect response model is often suitable. nih.gov This type of model assumes the drug inhibits the production or stimulates the loss of a physiological mediator, such as the PGE2 biomarker identified previously. The model would link the plasma concentration of the compound to the time course of PGE2 inhibition.

Key parameters derived from the model include:

IC₅₀: The concentration of the drug that produces 50% of the maximum inhibitory effect.

k_in: The zero-order rate constant for the production of the response (e.g., PGE2 synthesis).

k_out: The first-order rate constant for the loss of the response.

Illustrative Data Table:

Table 6: Illustrative PK/PD Model Parameters for the Inhibition of PGE2 Synthesis This interactive table presents hypothetical parameters from an indirect response PK/PD model.

| Parameter | Description | Illustrative Value |

|---|---|---|

| k_in | Synthesis rate of PGE2 | 150 pg/mg/hr |

| k_out | Elimination rate constant of PGE2 | 0.5 hr⁻¹ |

| IC₅₀ | 50% inhibitory concentration | 0.8 µM |

By establishing a robust PK/PD model in preclinical species, researchers can simulate the expected pharmacodynamic effects under different dosing scenarios. This allows for the optimization of dosing regimens and provides a more rational basis for predicting in vivo efficacy and selecting first-in-human doses, ultimately accelerating the drug development process.

Advanced Analytical Methodologies for 2 4 Chlorophenyl Pyrazolidin 3 One Research

Chromatographic Techniques for Purity Assessment, Quantification, and Separation

Chromatography remains the cornerstone of pharmaceutical analysis, offering versatile platforms for the separation and quantification of 2-(4-Chlorophenyl)pyrazolidin-3-one and its related substances.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, PDA, RI, ELSD, CAD, MS)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility is enhanced by the availability of multiple detection modes, each offering unique advantages.

UV/Vis and Photodiode Array (PDA) Detection: Due to the presence of a chromophore (the chlorophenyl group), this compound can be readily detected by UV/Vis spectroscopy. A PDA detector further provides spectral information, aiding in peak identification and purity assessment by flagging the presence of co-eluting impurities with different UV spectra.

Refractive Index (RI) Detection: While less sensitive than UV detection, RI detection is a universal method that can detect compounds with no UV chromophore, making it useful for analyzing certain impurities or excipients that might be present in a formulation.

Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These are also universal detectors that are more sensitive than RI and are not dependent on the optical properties of the analyte. They are particularly useful for detecting a wide range of compounds, including impurities that lack a UV chromophore, and for analyses where a gradient elution is required, which is often problematic for RI detectors.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. It allows for the unequivocal identification of the main compound and its impurities based on their mass-to-charge ratio (m/z). This is invaluable for impurity profiling and degradation studies.

A typical HPLC method for the analysis of a related compound, pyrazinamide (B1679903), and its metabolites utilized a C18 column with a mobile phase of methanol (B129727) and 0.1% acetic acid. nih.gov While specific conditions for this compound would require method development, a similar reversed-phase approach would likely be a suitable starting point.

Table 1: HPLC Detection Modes for Analysis of this compound

| Detector | Principle | Applicability to this compound |

| UV/Vis | Measures the absorption of light by the analyte. | Highly applicable due to the chlorophenyl chromophore. |

| PDA | Acquires a full UV spectrum at each point in the chromatogram. | Useful for peak purity assessment and identification. |

| RI | Measures the change in the refractive index of the mobile phase. | Universal detector, useful for non-UV absorbing impurities. |

| ELSD/CAD | Nebulizes the eluent and measures the light scattered by the analyte particles. | Universal detectors, more sensitive than RI. |

| MS | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Provides high selectivity and structural information. |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. For the analysis of this compound, converting an HPLC method to UHPLC could offer substantial benefits in terms of throughput for quality control testing and for the separation of closely related impurities.

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Applications

As this compound is a chiral compound, separating its enantiomers is crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than chiral HPLC. chromatographyonline.comnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, which is a less toxic and more environmentally friendly solvent than those used in normal-phase HPLC. selvita.com

For chiral separations, SFC is used in conjunction with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown success in resolving a broad range of chiral compounds. chromatographyonline.com A screening approach using a few different chiral columns and co-solvents (like methanol or isopropanol) can rapidly identify suitable conditions for the separation of the enantiomers of this compound. nih.gov The ability to achieve rapid chiral separations is particularly valuable in drug discovery and development. chromatographyonline.com Furthermore, SFC is well-suited for preparative applications, allowing for the isolation of larger quantities of the individual enantiomers for further studies. selvita.com

Gas Chromatography (GC) for Volatile Degradants or Derivatized Forms

Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds. While this compound itself is likely not sufficiently volatile for direct GC analysis, this technique is invaluable for the detection and quantification of volatile degradants or residual solvents that may be present from the manufacturing process. For non-volatile compounds, derivatization to a more volatile form can be employed to enable GC analysis.

Capillary Electrophoresis (CE) for Charge-Based Separations and Purity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov For this compound, which is a neutral compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate technique. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds.

CE is particularly useful for purity analysis and can be a powerful complementary technique to HPLC. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) for charged impurities and chiral CE for enantiomeric separation, can be employed. nih.gov

Hyphenated Techniques for Complex Sample Analysis and Bioanalysis

Hyphenating separation techniques with powerful detection methods like mass spectrometry provides unparalleled analytical capabilities for complex samples.

For the analysis of this compound in biological matrices such as plasma or tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the separation power of HPLC or UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. The use of multiple reaction monitoring (MRM) allows for the highly specific quantification of the target analyte even in the presence of complex biological components. An LC-MS/MS method for the related compound pyrazinamide in human plasma demonstrated the high sensitivity and robustness of this approach for pharmacokinetic studies. nih.gov

Similarly, SFC can be hyphenated with MS (SFC-MS/MS) to provide both chiral separation and sensitive detection. nih.gov This is particularly advantageous for stereoselective metabolism studies.

Table 2: Summary of Advanced Analytical Methodologies

| Technique | Primary Application for this compound | Key Advantages |

| HPLC | Purity assessment, quantification | Versatile, robust, multiple detection options |

| UHPLC | High-throughput analysis, improved resolution | Faster analysis, higher sensitivity |

| SFC | Chiral separation, preparative purification | Fast chiral separations, environmentally friendly |

| GC | Analysis of volatile impurities and residual solvents | High resolution for volatile compounds |

| CE | Purity analysis, orthogonal separation to HPLC | High efficiency, low sample consumption |

| LC-MS/MS | Bioanalysis, impurity identification | High sensitivity and selectivity |

| SFC-MS/MS | Chiral bioanalysis, stereoselective metabolism studies | Combines chiral separation with sensitive detection |

LC-MS/MS for Ultra-Trace Quantification in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the quantification of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. bioanalysis-zone.com Its power lies in the combination of the high-separation capability of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. researchgate.net The typical workflow involves extracting the analyte from the biological sample, followed by enzymatic digestion if necessary, and then injecting the processed sample into the LC-MS/MS system. researchgate.net

The LC system separates this compound from other matrix components based on its physicochemical properties (e.g., polarity, size). The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The first quadrupole of the tandem mass spectrometer selects the precursor ion (the ionized molecule of this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling ultra-trace quantification, often reaching picogram to low nanogram per milliliter levels. researchgate.net

While specific validated methods for this compound are not widely published, a hypothetical LC-MS/MS method would be developed by first optimizing the ionization and fragmentation parameters for the compound to identify a stable precursor ion and at least two specific product ions.

Table 1: General Parameters for a Hypothetical LC-MS/MS Method

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separation based on polarity |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (B52724) (with 0.1% Formic Acid) | Elution of the analyte from the column |

| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation efficiency |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generation of gas-phase ions |

| Precursor Ion (Q1) | [M+H]⁺ for this compound | Selection of the parent molecule ion |

| Product Ions (Q3) | Specific fragments generated from the precursor ion | Specific detection and quantification |

| Collision Gas | Argon or Nitrogen | Induces fragmentation of the precursor ion |

GC-MS for Metabolite Profiling and Environmental Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly effective technique for the analysis of volatile and semi-volatile compounds. mdpi.com It is particularly well-suited for metabolite profiling and environmental monitoring, where it can separate and identify compounds in complex mixtures. nih.gov For this compound to be amenable to GC-MS, it must be thermally stable and sufficiently volatile. If not, a derivatization step—reacting the compound to increase its volatility and thermal stability—may be required.

In a typical GC-MS analysis, the sample is injected into a heated port, where the compound is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates components of the mixture based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer. Electron Impact (EI) is a common ionization technique in GC-MS, which produces a predictable and reproducible fragmentation pattern that serves as a "chemical fingerprint," allowing for structural elucidation and library matching. nih.gov

GC-MS is invaluable for identifying metabolites of this compound by detecting structural modifications (e.g., hydroxylation, dehalogenation) that alter the mass and retention time of the parent compound. In environmental monitoring, GC-MS can detect and quantify the compound in samples like soil and water, often after a solvent extraction and cleanup procedure. researchgate.net

Table 2: General Parameters for a Hypothetical GC-MS Method

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separation of volatile compounds |

| Carrier Gas | Helium | Transports the sample through the column |

| Temperature Program | Ramped oven temperature (e.g., 80°C to 300°C) | Elution of compounds based on boiling point |